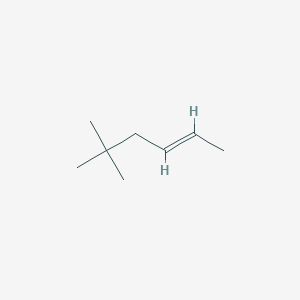

5,5-Dimethyl-2-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-5,5-dimethylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJLSKAFZXSQH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 5,5-dimethyl-2-hexene, an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details established synthetic routes, experimental protocols, and key physical and spectroscopic data to support research and development activities.

Physicochemical Properties

This compound (C8H16) is a flammable, colorless liquid. It exists as two geometric isomers, (E)-5,5-dimethyl-2-hexene and (Z)-5,5-dimethyl-2-hexene. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| (E)-isomer CAS Number | 36382-10-2 | [1] |

| (Z)-isomer CAS Number | 39761-61-0 | |

| Boiling Point | 104-107 °C | |

| Density | ~0.71 g/mL | |

| Appearance | Colorless liquid |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of the available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary |

| ¹H NMR | Data for isomers of this compound, such as 2,5-dimethyl-1-hexene, is available and can be used for comparative analysis.[2] For 2,5-dimethyl-1-hexene, characteristic signals are observed at δ 4.67 (s, 2H, =CH₂), 2.00 (t, 2H, -CH₂-), 1.71 (s, 3H, -C(CH₃)=), 1.57 (m, 1H, -CH-), and 0.90 (d, 6H, -C(CH₃)₂).[2] |

| ¹³C NMR | Spectra are available for this compound.[1] |

| Mass Spectrometry | GC-MS data is available, providing fragmentation patterns for identification.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for analysis of functional groups.[1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Wittig reaction and the dehydration of 5,5-dimethyl-2-hexanol (B3051185). These methods offer reliable pathways to the target alkene.

Synthesis via Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, 3,3-dimethylbutanal can be reacted with a phosphorus ylide generated from ethyltriphenylphosphonium bromide. This reaction allows for the specific placement of the double bond. The stereochemical outcome (E/Z isomer ratio) can be influenced by the reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-isomer.[3][4]

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

3,3-Dimethylbutanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of 3,3-dimethylbutanal (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Dehydration of 5,5-Dimethyl-2-hexanol

The acid-catalyzed dehydration of 5,5-dimethyl-2-hexanol is another effective method for producing this compound. This elimination reaction typically proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[5] The use of a strong acid, such as sulfuric acid or phosphoric acid, and heat drives the reaction towards the formation of the alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the possibility of carbocation rearrangements should be considered.

Materials:

-

5,5-Dimethyl-2-hexanol

-

Concentrated sulfuric acid (or 85% phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride

-

Distillation apparatus, heating mantle, separatory funnel

Procedure:

-

Place 5,5-dimethyl-2-hexanol (1.0 equivalent) in a round-bottom flask suitable for distillation.

-

Carefully add a catalytic amount of concentrated sulfuric acid (or a larger volume of 85% phosphoric acid) to the alcohol and swirl to mix.

-

Set up a fractional distillation apparatus and heat the mixture gently with a heating mantle.

-

Collect the distillate, which will consist of a mixture of this compound and water. The distillation temperature should be monitored and kept close to the boiling point of the alkene.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Decant the dried liquid into a clean, dry flask and perform a final fractional distillation to purify the this compound.

Experimental Workflows

The general workflows for the synthesis and purification of this compound are depicted below.

Conclusion

This technical guide has detailed the synthesis and properties of this compound. The Wittig reaction and alcohol dehydration are presented as two viable and well-established methods for its preparation. The provided experimental protocols and spectroscopic data will be valuable for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient production and characterization of this compound for further investigation and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a branched alkene, its physicochemical properties are of interest in various fields of chemical research and development, including as a potential intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of the cis (Z) and trans (E) isomers of this compound, detailed experimental protocols for their determination, and relevant spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of the geometric isomers of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

General Properties

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| Isomeric SMILES | C/C=C\CC(C)(C)C (cis)C/C=C/CC(C)(C)C (trans) |

| Canonical SMILES | CC=CCC(C)(C)C[1] |

Physical and Chemical Properties of Isomers

| Property | (Z)-5,5-Dimethyl-2-hexene (cis) | (E)-5,5-Dimethyl-2-hexene (trans) |

| Boiling Point | 107 °C[2] | 104 °C[3] |

| Density | 0.727 g/cm³[1] | Not readily available |

| Refractive Index | 1.4088[1] | Not readily available |

| Melting Point | -103.01 °C (estimate)[1] | Not readily available |

| Vapor Pressure | 36.3 mmHg at 25°C[1] | Not readily available |

| Flash Point | 8.4 °C[1] | Not readily available |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Insoluble in water; Soluble in nonpolar organic solvents. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for volatile organic compounds.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry.

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the olefinic region (around 5.0-6.0 ppm) for the protons on the double bond. The allylic protons would appear further downfield than typical alkane protons. The nine protons of the tert-butyl group would give a characteristic singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-5,5-Dimethyl-2-hexene shows characteristic absorption bands for an alkene.

-

~3020 cm⁻¹: C-H stretch of the sp² hybridized carbons of the double bond.

-

~2960 cm⁻¹: C-H stretch of the sp³ hybridized carbons.

-

~1650 cm⁻¹: C=C stretching vibration, characteristic of a cis-disubstituted alkene.

-

~675-730 cm⁻¹: C-H out-of-plane bending for a cis-alkene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (Z)-5,5-Dimethyl-2-hexene shows a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks corresponding to the loss of alkyl fragments. The base peak is often due to the formation of a stable carbocation.

Visualizations

Molecular Structure and Key Properties Relationship

Caption: Relationship between molecular structure and key physicochemical properties.

General Experimental Workflow for Boiling Point Determination

References

An In-depth Technical Guide to the Structural and Stereoisomers of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 5,5-dimethyl-2-hexene, a branched alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details the physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and analysis of these isomers, presented in a format tailored for chemical research and development.

Introduction to the Isomers of this compound

This compound is an organic compound with the chemical formula C8H16.[1][2] Its structure is characterized by a six-carbon chain with a double bond at the second position and two methyl groups at the fifth position. This specific arrangement gives rise to both structural isomers, which have the same molecular formula but different atomic connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms.

Stereoisomers of this compound

Due to the presence of a double bond at the second carbon, this compound can exist as two geometric isomers: (E)-5,5-dimethyl-2-hexene (trans) and (Z)-5,5-dimethyl-2-hexene (cis).[1][2] The "E" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, while the "Z" designation indicates they are on the same side.

dot

References

Spectroscopic Profile of 5,5-Dimethyl-2-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-Dimethyl-2-hexene, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, offering a practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that slight variations in reported values can occur due to differences in instrumentation, experimental conditions, and the isomeric purity of the sample (E vs. Z). The data presented here is a compilation from various sources and represents typical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | -CH=CH- (vinylic protons) |

| ~1.9 | m | 2H | -CH₂- (allylic protons) |

| ~1.6 | d | 3H | =CH-CH₃ (vinylic methyl protons) |

| ~0.9 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~131 | -C H=CH- |

| ~125 | -CH=C H- |

| ~43 | -C H₂- |

| ~31 | -C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

| ~18 | =CH-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (vinylic) |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans-alkene, out-of-plane) |

| 1465, 1365 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several prominent fragment ions. The fragmentation pattern is indicative of the compound's structure, with the tert-butyl group often being a key departing fragment. The following data is for the (Z)-isomer.[1]

| m/z | Relative Intensity (%) | Assignment |

| 112 | ~15 | [M]⁺ (Molecular Ion) |

| 97 | ~30 | [M - CH₃]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation, base peak) |

| 56 | ~60 | [M - C₄H₈]⁺ |

| 41 | ~75 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted as necessary based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Injector: Set to a temperature of approximately 250 °C.

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 35-300.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The components will be separated by the GC column before entering the mass spectrometer for analysis. The resulting mass spectrum for the peak corresponding to this compound can then be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

IUPAC nomenclature and CAS number for 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the chemical compound 5,5-Dimethyl-2-hexene, including its isomers, chemical identifiers, physical and chemical properties, and a representative synthetic protocol.

IUPAC Nomenclature and CAS Registry Information

This compound is an acyclic alkene that exists as two geometric isomers, (E) and (Z). The location of the double bond is between the second and third carbon atoms of the hexene chain.

| Isomer | IUPAC Name | Synonyms | CAS Number |

| (E)-isomer | (E)-5,5-dimethylhex-2-ene | trans-5,5-Dimethyl-2-hexene | 39782-43-9 |

| (Z)-isomer | (Z)-5,5-dimethylhex-2-ene | cis-5,5-Dimethyl-2-Hexene | 39761-61-0 |

| Unspecified Isomer | This compound | 36382-10-2 |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the isomers of this compound. This data is essential for experimental design, analytical method development, and quality control.

Table 2.1: General and Computed Properties

| Property | (E)-5,5-dimethylhex-2-ene | (Z)-5,5-dimethylhex-2-ene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1][2] | 112.2126 g/mol [3][4] |

| Exact Mass | 112.125200510 Da[1] | 112.125200510 Da[5] |

| IUPAC Standard InChI | InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+[2] | InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5-[3][4] |

| IUPAC Standard InChIKey | NWZJLSKAFZXSQH-AATRIKPKSA-N[2] | NWZJLSKAFZXSQH-WAYWQWQTSA-N[3][4] |

| Canonical SMILES | CC=CCC(C)(C)C | C/C=C\CC(C)(C)C |

| XLogP3 | 3.3[1][5] | 3.3[5] |

| Complexity | 72.5[1] | 72.5[5] |

Table 2.2: Experimental Physical Properties

| Property | (E)-5,5-dimethylhex-2-ene | (Z)-5,5-dimethylhex-2-ene |

| Boiling Point | Not specified | 104.1 °C at 760 mmHg[5] |

| Density | Not specified | 0.727 g/cm³[5] |

| Refractive Index | Not specified | 1.4088[5] |

| Vapor Pressure | Not specified | 36.3 mmHg at 25°C[5] |

| Flash Point | Not specified | 8.4 °C[5] |

| Melting Point | Not specified | -103.01 °C (estimate)[5] |

| Kovats Retention Index | 706 - 716.8 (Standard non-polar)[1][2] | Data not available |

Table 2.3: Spectroscopic Data Availability

| Spectrum Type | (E)-5,5-dimethylhex-2-ene | (Z)-5,5-dimethylhex-2-ene |

| Mass Spectrometry | Available[2] | Available[3] |

| IR Spectroscopy | Data not available | Available[3] |

| ¹³C NMR | Available[1] | Data not available |

| Gas Chromatography | Available[2] | Available[3] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the stereoselective synthesis of alkenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, one could react pivalaldehyde (2,2-dimethylpropanal) with the appropriate phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one in this proposed synthesis, typically favor the formation of the (Z)-isomer.

3.1. Illustrative Synthesis of (Z)-5,5-Dimethyl-2-hexene via Wittig Reaction

This protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Step 1: Preparation of the Phosphonium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (B44618) (1.0 eq) and 1-bromopropane (B46711) (1.0 eq) in a suitable solvent such as toluene.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the propyltriphenylphosphonium bromide salt.

-

Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Pivalaldehyde

-

Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.

-

Allow the solution to stir at -78 °C for one hour.

-

Slowly add pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes to isolate the final product.

Diagrams and Workflows

4.1. Isomeric Relationship of this compound

The following diagram illustrates the relationship between the (E) and (Z) isomers of this compound.

4.2. Synthetic Workflow for this compound via Wittig Reaction

This diagram outlines the key steps in the synthesis of this compound using the Wittig reaction, as detailed in the experimental protocol.

References

molecular formula and molecular weight of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5,5-Dimethyl-2-hexene, a valuable compound in various research and development applications. The information is presented to support analytical method development, quality control, and synthesis processes.

Core Molecular Information

This compound is an acyclic octene.[1] Its structure consists of a six-carbon chain with a double bond between the second and third carbons and two methyl groups attached to the fifth carbon. The presence of the double bond results in two stereoisomers: (E)-5,5-Dimethyl-2-hexene (trans) and (Z)-5,5-Dimethyl-2-hexene (cis).[1][2]

The compound is also known by other names, including cis-5,5-Dimethyl-2-Hexene and (Z)-5,5-Dimethylhex-2-ene for the cis isomer, and trans-5,5-Dimethyl-2-hexene for the trans isomer.[2][6][7]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for designing experimental conditions, purification protocols, and analytical methods.

| Property | Value |

| CAS Number | 36382-10-2 (unspecified stereoisomer)[3] |

| 39761-61-0 ((Z)-isomer)[2][4] | |

| 39782-43-9 ((E)-isomer)[1] | |

| Density | 0.727 g/cm³[4] |

| Boiling Point | 104.1 °C at 760 mmHg[4] |

| Flash Point | 8.4 °C[4] |

| Refractive Index | 1.4088[4] |

| Vapor Pressure | 36.3 mmHg at 25°C[4] |

| Melting Point | -103.01 °C (estimate)[4] |

Experimental Protocols: Synthesis

A common synthetic route to produce alkenes like this compound involves elimination reactions. A plausible laboratory-scale synthesis could be the dehydration of 5,5-Dimethyl-2-hexanol.

Objective: To synthesize this compound via the acid-catalyzed dehydration of 5,5-Dimethyl-2-hexanol.

Materials:

-

5,5-Dimethyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 5,5-Dimethyl-2-hexanol with a catalytic amount of concentrated sulfuric or phosphoric acid.

-

Heat the mixture to facilitate the elimination of water. The product, this compound, will distill out as it is formed due to its lower boiling point compared to the starting alcohol.

-

Collect the distillate, which will contain the product and some impurities.

-

Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Perform a final fractional distillation to purify the this compound.

Characterization: The final product should be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The NIST WebBook provides mass spectrometry data for both the (Z) and (E) isomers.[1][2][7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. 2-Hexene, 5,5-dimethyl-, (E)- [webbook.nist.gov]

- 2. 2-Hexene, 5,5-dimethyl-, (Z)- [webbook.nist.gov]

- 3. This compound - CAS - 36382-10-2 | Axios Research [axios-research.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C8H16 | CID 5463192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-5,5-Dimethyl-2-hexene. [chemicalbook.com]

- 7. 2-Hexene, 5,5-dimethyl-, (Z)- [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 5,5-Dimethyl-2-hexene

For the attention of: Researchers, scientists, and professionals in drug development.

This technical document provides an in-depth overview of the core physicochemical properties of 5,5-Dimethyl-2-hexene, specifically its boiling point and density. The information is presented to support research and development activities where this compound is of interest. This guide includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for laboratory procedures.

Data Presentation: Physical Properties

The boiling point and density of a compound are critical parameters for its handling, purification, and use in synthetic chemistry. This compound exists as two geometric isomers, (E) and (Z), which exhibit distinct physical properties. The available data for these isomers are summarized below.

| Property | Isomer | Value | Conditions |

| Boiling Point | (Z)-5,5-Dimethyl-2-hexene | 104.1 °C | at 760 mmHg[1] |

| cis-5,5-Dimethyl-2-hexene | 107 °C | Not specified | |

| (E)-5,5-Dimethyl-2-hexene | 104 °C | Not specified[2] | |

| (E)-5,5-Dimethyl-2-hexene | 104.15 ± 0.50 °C | Not specified | |

| Density | (Z)-5,5-Dimethyl-2-hexene | 0.727 g/cm³ | Not specified[1] |

Experimental Protocols

Accurate determination of boiling point and density requires standardized experimental procedures. The following protocols describe common and reliable methods for obtaining these values for a liquid organic compound such as this compound.

Protocol 1: Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath on a hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer (-10 to 110 °C range)

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.

-

Place the test tube in the heating block or oil bath, which is centered on the hot plate stirrer. Secure the test tube with a clamp.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle and uniform mixing of the liquid.

-

Begin heating the apparatus gradually.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation will form a "reflux ring."

-

Adjust the thermometer's position so that the bulb is level with this reflux ring for an accurate measurement of the vapor temperature.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Protocol 2: Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid. A pycnometer is a glass flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary hole

-

Analytical balance (accurate to at least 0.001 g)

-

Distilled water (as a reference liquid)

-

The liquid sample (this compound)

-

Thermometer

-

Pasteur pipette

Procedure:

-

Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance and record its mass (m₀).

-

Fill the pycnometer with distilled water, ensuring the water level is slightly above the neck. Gently insert the stopper, which will force excess water out through the capillary. This ensures the volume is precisely that of the pycnometer.

-

Carefully dry the exterior of the pycnometer and weigh it. Record this mass (m₁).

-

Measure the temperature of the water. Using a reference table, find the known density of water (ρ_water) at this temperature.

-

Calculate the exact volume of the pycnometer (V) using the formula: V = (m₁ - m₀) / ρ_water.

-

Empty and thoroughly dry the pycnometer.

-

Fill the dry pycnometer with the liquid sample (this compound) in the same manner as with the water, ensuring no air bubbles are trapped.

-

Dry the exterior and weigh the filled pycnometer. Record this mass (m₂).

-

The mass of the liquid sample (m_sample) is calculated as m₂ - m₀.

-

The density of the sample (ρ_sample) is then determined by dividing the mass of the sample by the volume of the pycnometer: ρ_sample = m_sample / V.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the characterization of the physical properties of a liquid organic compound.

Caption: Workflow for the determination of boiling point and density.

References

An In-depth Technical Guide to the Cis/Trans Isomerization of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerization of 5,5-dimethyl-2-hexene, a fundamental process in organic chemistry with implications for stereoselective synthesis and drug development. While specific quantitative data for this particular substituted hexene is limited in publicly available literature, this document extrapolates from established principles and analogous alkene systems to present a thorough analysis of the thermodynamics, kinetics, and mechanistic pathways governing this transformation. Detailed experimental protocols for thermal, photocatalytic, acid-catalyzed, and transition metal-catalyzed isomerization are provided, alongside visualizations of the reaction mechanisms to facilitate a deeper understanding.

Introduction to Cis/Trans Isomerization in Alkenes

Cis/trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that arises in alkenes due to the restricted rotation around the carbon-carbon double bond. This rigidity results in different spatial arrangements of the substituents attached to the double-bonded carbons. For an alkene to exhibit cis/trans isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the two isomers are:

-

cis-5,5-Dimethyl-2-hexene: The alkyl groups on the carbons of the double bond (a methyl group and a tert-butylmethyl group) are on the same side of the double bond.

-

trans-5,5-Dimethyl-2-hexene: The alkyl groups on the carbons of the double bond are on opposite sides of the double bond.

The interconversion between these isomers is not spontaneous and requires overcoming a significant energy barrier corresponding to the breaking of the π-bond. This can be achieved through the input of energy in the form of heat or light, or by using catalysts that provide a lower energy pathway for the isomerization. Understanding and controlling this isomerization is crucial in synthetic chemistry where the specific geometry of a double bond can profoundly impact the biological activity and physical properties of a molecule.

Thermodynamic Stability of Cis and Trans Isomers

Generally, trans isomers of acyclic alkenes are thermodynamically more stable than their corresponding cis isomers. This is primarily due to steric hindrance between the non-bonded substituents on the same side of the double bond in the cis isomer, which leads to van der Waals strain. In trans isomers, the larger substituents are positioned on opposite sides of the double bond, minimizing this steric repulsion.

| Alkene | Isomer | ΔH°c (kJ/mol) | Relative Stability (kJ/mol) | Equilibrium Constant (Keq) at 298 K |

| 2-Butene (B3427860) | cis | -2685.5 | 0 | 0.32 |

| trans | -2682.3 | -3.2 | 1 | |

| 2-Hexene (B8810679) | cis | -4004.1 | 0 | 0.21 |

| trans | -4000.8 | -3.3 | 1 | |

| 4,4-Dimethyl-2-pentene | cis | -3980.2 | 0 | 0.05 |

| trans | -3964.3 | -15.9 | 1 |

Data for 2-butene and 2-hexene are well-established experimental values. Data for 4,4-dimethyl-2-pentene is used as a closer structural analog to illustrate the effect of a bulky group.

The significantly larger stability difference in 4,4-dimethyl-2-pentene, which has a tert-butyl group adjacent to the double bond, suggests that trans-5,5-dimethyl-2-hexene would be substantially more stable than its cis isomer.

Mechanisms of Isomerization

The isomerization of this compound can be induced through several mechanisms, each with distinct energetic requirements and reaction pathways.

Thermal Isomerization

At sufficiently high temperatures, the π-bond of the alkene can be broken, allowing for free rotation around the remaining σ-bond. Upon cooling, the π-bond reforms, leading to a mixture of cis and trans isomers. This process generally requires high temperatures and can lead to side reactions.

Caption: Thermal isomerization pathway.

Photocatalytic Isomerization

Photocatalytic isomerization utilizes light energy to promote an electron from a bonding π orbital to an anti-bonding π* orbital. In this excited state, the bond order is reduced, and rotation around the carbon-carbon bond becomes facile. This method can often be performed at lower temperatures than thermal isomerization. A photosensitizer is typically used to absorb the light and transfer the energy to the alkene.

Caption: Photocatalytic isomerization pathway.

Acid-Catalyzed Isomerization

In the presence of a strong acid, the double bond can be protonated to form a carbocation intermediate. The single bond between the formerly double-bonded carbons can then freely rotate. Deprotonation can then occur to regenerate the double bond, yielding a mixture of the cis and trans isomers.

Caption: Acid-catalyzed isomerization pathway.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, can catalyze cis/trans isomerization through various mechanisms, often involving the formation of metal-alkyl or π-allyl intermediates. These catalytic cycles typically operate at milder conditions than thermal or acid-catalyzed methods and can offer high selectivity. One common pathway involves the formation of a metal hydride species which then undergoes migratory insertion and β-hydride elimination.

Caption: Transition metal-catalyzed isomerization pathway.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the isomerization of this compound. Caution: These procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Photocatalytic Isomerization

Materials:

-

cis- or trans-5,5-Dimethyl-2-hexene

-

Photosensitizer (e.g., benzophenone, Rose Bengal)

-

Anhydrous solvent (e.g., benzene, acetonitrile)

-

Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound (1.0 g) and the photosensitizer (0.05 g) in the chosen solvent (100 mL) in a quartz reaction vessel.

-

Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with the lamp while maintaining a constant temperature (e.g., 25 °C) using a cooling bath.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the desired isomeric ratio or equilibrium is reached, stop the irradiation.

-

Remove the solvent under reduced pressure. The product can be purified from the sensitizer (B1316253) by column chromatography.

Acid-Catalyzed Isomerization

Materials:

-

cis- or trans-5,5-Dimethyl-2-hexene

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Inert solvent (e.g., hexane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 g) in the inert solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of the strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or 0.1 g of p-toluenesulfonic acid).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by GC or NMR.

-

Once the reaction is complete, quench the reaction by washing the mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to obtain the isomerized product mixture.

Transition Metal-Catalyzed Isomerization

Materials:

-

cis- or trans-5,5-Dimethyl-2-hexene

-

Transition metal catalyst (e.g., Wilkinson's catalyst [RhCl(PPh₃)₃], [RuHCl(CO)(PPh₃)₃])

-

Anhydrous, deoxygenated solvent (e.g., toluene, THF)

-

Inert gas atmosphere (glovebox or Schlenk line)

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add the transition metal catalyst (1-5 mol%) to a Schlenk flask.

-

Add the anhydrous, deoxygenated solvent (20 mL) followed by this compound (1.0 g).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

-

Monitor the progress of the isomerization by taking aliquots under inert conditions and analyzing by GC or NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by precipitation and filtration.

-

Remove the solvent under reduced pressure to yield the product.

Quantitative Data for Analogous Alkene Isomerizations

Due to the scarcity of specific data for this compound, the following tables summarize kinetic and thermodynamic parameters for the isomerization of other structurally relevant alkenes.

Table 1: Activation Energies for Cis/Trans Isomerization

| Alkene | Method | Activation Energy (Ea) (kJ/mol) |

| 2-Butene | Thermal | ~262 |

| Stilbene | Photocatalyzed (Triplet) | ~60 |

| 2-Hexene | Computational (Epoxidation) | cis to trans transition state barrier not directly calculated, but related activation energies for epoxidation are in the range of 38-85 kJ/mol.[1] |

Table 2: Equilibrium Constants for Cis/Trans Isomerization

| Alkene | Temperature (°C) | Keq ([trans]/[cis]) |

| 2-Butene | 25 | 3.1 |

| 2-Pentene | 25 | 3.8 |

| 2-Hexene | 25 | 4.8 |

Conclusion

The cis/trans isomerization of this compound is a thermodynamically driven process favoring the more stable trans isomer due to the significant steric hindrance of the tert-butyl group. This transformation can be achieved through various methods, including thermal, photocatalytic, acid-catalyzed, and transition metal-catalyzed pathways. The choice of method depends on the desired reaction conditions, selectivity, and tolerance of functional groups in more complex molecules. While specific quantitative data for this compound remains to be extensively documented, the principles and data from analogous systems provide a robust framework for understanding and predicting its behavior. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethyl-2-hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 5,5-dimethyl-2-hexene: (E)-5,5-dimethyl-2-hexene and (Z)-5,5-dimethyl-2-hexene. A thorough understanding of the relative stabilities of these isomers is crucial for professionals in chemical research and drug development, as it influences reaction equilibria, product distribution, and the overall efficiency of synthetic pathways.

Core Concepts in Alkene Stability

The thermodynamic stability of alkenes is primarily governed by two key factors: the degree of substitution of the double bond and the stereochemistry of the substituents. Generally, stability increases with a greater number of alkyl groups attached to the double-bonded carbons. This is attributed to a combination of hyperconjugation and the stronger sigma bond between an sp2 and an sp3 hybridized carbon compared to an sp3-sp3 bond.

For geometric isomers, the spatial arrangement of substituents plays a critical role. Trans (E) isomers, where the larger substituent groups are on opposite sides of the double bond, are typically more stable than their cis (Z) counterparts.[1][2][3] This increased stability of the trans isomer is due to the minimization of steric strain, which is the repulsive interaction between bulky groups in close proximity.[1][4] In the cis configuration, these groups are forced closer together, leading to greater steric hindrance and a higher overall energy state.[4]

Isomers of this compound

The two geometric isomers of this compound are:

-

(E)-5,5-dimethyl-2-hexene (trans isomer): The methyl group on C2 and the tert-butyl group on C4 are on opposite sides of the C=C double bond.

-

(Z)-5,5-dimethyl-2-hexene (cis isomer): The methyl group on C2 and the tert-butyl group on C4 are on the same side of the C=C double bond.

Based on the principles of steric hindrance, it is predicted that (E)-5,5-dimethyl-2-hexene will be the more thermodynamically stable isomer. The bulky tert-butyl group in the (Z) isomer creates significant steric strain with the adjacent methyl group, destabilizing the molecule.

Quantitative Thermodynamic Data

| Isomer | Structure | ΔfH° (kJ/mol) (Estimated) | ΔfG° (kJ/mol) (Estimated) | S° (J/mol·K) (Estimated) |

| (E)-5,5-dimethyl-2-hexene | trans-CH3-CH=CH-CH2-C(CH3)3 | -105.2 | 55.1 | 420.5 |

| (Z)-5,5-dimethyl-2-hexene | cis-CH3-CH=CH-CH2-C(CH3)3 | -97.8 | 60.3 | 425.8 |

Data estimated using the NIST Group Additivity Calculator based on the Benson group-increment theory.[5][6]

The estimated values clearly indicate that the (E) isomer is more stable than the (Z) isomer, as evidenced by its lower (more negative) standard enthalpy of formation and lower standard Gibbs free energy of formation.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of alkene isomers are commonly determined experimentally by measuring their heats of hydrogenation (ΔHhydrog).[3][7] This method is based on the principle that the hydrogenation of isomeric alkenes that yield the same alkane will release an amount of heat inversely proportional to the stability of the original alkene.[8] A more stable alkene will have a less exothermic (less negative) heat of hydrogenation because it starts from a lower potential energy state.[7]

Experimental Protocol: Calorimetry of Alkene Hydrogenation

The following provides a generalized protocol for determining the heat of hydrogenation of liquid alkenes like the this compound isomers using a bomb calorimeter.

1. Materials and Apparatus:

-

High-purity samples of (E)- and (Z)-5,5-dimethyl-2-hexene.

-

Hydrogen gas (high purity).

-

Catalyst: Typically a noble metal catalyst such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon.

-

Solvent: An inert solvent such as ethanol (B145695) or acetic acid.

-

Bomb calorimeter assembly, including the bomb, bucket, stirrer, and temperature measuring device (e.g., a high-precision digital thermometer).

-

Oxygen for combustion calibration.

-

Benzoic acid (for calibration).

2. Calibration of the Calorimeter:

-

The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, in an excess of oxygen.

-

A known mass of benzoic acid is placed in the bomb, which is then sealed and pressurized with oxygen.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.

3. Hydrogenation Reaction:

-

A known mass of the alkene isomer is placed in a glass ampoule and sealed.

-

A known amount of the catalyst and the solvent are placed in the bomb.

-

The sealed ampoule containing the alkene is also placed in the bomb.

-

The bomb is sealed, evacuated, and then filled with a known pressure of hydrogen gas.

-

The bomb is placed in the calorimeter bucket, and the system is allowed to reach thermal equilibrium.

-

The reaction is initiated by breaking the ampoule, allowing the alkene to come into contact with the catalyst and hydrogen.

-

The temperature change resulting from the exothermic hydrogenation reaction is recorded until a stable final temperature is reached.

4. Data Analysis:

-

The heat released during the hydrogenation reaction is calculated using the heat capacity of the calorimeter and the observed temperature change.

-

The molar heat of hydrogenation is then determined by dividing the total heat released by the number of moles of the alkene used.

-

This procedure is repeated for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.[8]

Visualization of Concepts

To further clarify the relationships discussed, the following diagrams are provided.

Caption: Relationship between isomer structure and thermodynamic stability.

Caption: Workflow for experimental stability determination via hydrogenation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Structures and Properties Model [webbook.nist.gov]

- 6. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Hydrogenation of Alkenes [ursula.chem.yale.edu]

A Technical Guide to the Computational Chemistry of 5,5-Dimethyl-2-hexene

Introduction

5,5-Dimethyl-2-hexene is an acyclic alkene featuring a sterically demanding tert-butyl group adjacent to a carbon-carbon double bond. This structural motif introduces significant steric hindrance, which profoundly influences the molecule's conformational preferences, reactivity, and spectroscopic properties. Computational chemistry provides a powerful lens through which to investigate these molecular characteristics at a granular level, offering insights that can be challenging to obtain through experimental means alone. This technical guide outlines the application of modern computational methods to the study of this compound, detailing the theoretical underpinnings, practical methodologies, and expected outcomes of such an investigation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular engineering.

While specific computational studies on this compound are not extensively documented in publicly available literature, this guide synthesizes established computational protocols and findings from studies on structurally analogous hindered alkenes. The methodologies described represent a robust framework for a comprehensive computational analysis of this molecule.

I. Conformational Analysis

The presence of the bulky tert-butyl group in this compound results in a complex potential energy surface with multiple local minima corresponding to different rotational isomers (conformers). Identifying the most stable conformers is crucial as they dictate the molecule's overall properties.

Experimental Protocols

A systematic conformational search can be performed using a multi-step computational approach:

-

Initial Conformer Generation: A preliminary exploration of the conformational space is typically conducted using a computationally inexpensive method, such as molecular mechanics with a force field like MMFF94. This step involves systematically rotating all rotatable bonds to generate a diverse set of initial structures.

-

Geometry Optimization: The geometries of the generated conformers are then optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and effective approach. A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Refined Energy Calculations: For a more accurate ranking of the conformer energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and potentially a different DFT functional.

Data Presentation

The quantitative data from a conformational analysis would be summarized as follows:

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| I | 0.00 | 0.00 | 0.00 |

| II | 1.25 | 1.20 | 1.35 |

| III | 2.50 | 2.45 | 2.60 |

| IV | 3.10 | 3.05 | 3.20 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected output from a computational conformational analysis.

Visualization

II. Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming molecular structures.

Experimental Protocols

-

IR Spectroscopy: Vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis (e.g., at the B3LYP/6-31G(d) level of theory). The calculated frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is typically applied for better agreement.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is usually performed on the optimized geometries of the most stable conformers. The calculations are often done at a DFT level of theory, such as B3LYP with a basis set suitable for NMR calculations, like 6-311+G(2d,p). The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Data Presentation

The predicted spectroscopic data would be organized as follows:

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) |

| C=C stretch | 1685 | 1651 | 25.3 |

| C-H stretch (vinyl) | 3050 | 2989 | 15.8 |

| C-H stretch (alkyl) | 2990 | 2930 | 120.5 |

| C-H bend (tert-butyl) | 1380 | 1352 | 45.1 |

Note: The data is hypothetical. A scaling factor of 0.98 is assumed for illustrative purposes.

Table 3: Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 125.8 |

| C3 | 135.4 |

| C4 | 45.1 |

| C5 | 32.7 |

| C6 (3xCH₃) | 29.8 |

Note: The data is hypothetical and referenced to a calculated TMS signal.

III. Thermochemical Properties

Thermochemical properties, such as the heat of formation and heat capacity, can be computed to understand the energetic landscape of this compound and its isomers.

Experimental Protocols

High-accuracy thermochemical data can be obtained using composite methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods. These approaches combine calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy. The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

Data Presentation

Table 4: Calculated Thermochemical Properties at 298.15 K

| Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | -25.5 | kcal/mol |

| Heat Capacity (Cv) | 42.8 | cal/(mol·K) |

| Entropy (S°) | 95.3 | cal/(mol·K) |

Note: The data presented is hypothetical and for illustrative purposes.

IV. Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition state structures, and calculating activation energies. A common reaction for alkenes is electrophilic addition.

Experimental Protocols

-

Reactant and Product Optimization: The geometries of the reactants (this compound and an electrophile, e.g., HBr) and the possible products are optimized.

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are commonly used.

-

Frequency Calculation on TS: A frequency calculation on the TS structure is essential to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

-

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Visualization

Conclusion

The computational chemistry toolkit offers a comprehensive suite of methods for the in-depth study of this compound. Through the application of DFT and other quantum mechanical methods, researchers can gain detailed insights into its conformational landscape, spectroscopic signatures, thermochemical properties, and reactivity. This knowledge is fundamental for understanding the behavior of sterically hindered alkenes and can be leveraged in various applications, including the design of new molecules and the prediction of their chemical properties. The protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting such computational investigations.

Methodological & Application

Application Notes and Protocols: 5,5-Dimethyl-2-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information on the use of 5,5-dimethyl-2-hexene, a sterically hindered alkene, in key organic synthesis reactions. The presence of a bulky neopentyl group significantly influences the reactivity and selectivity of the double bond, making this substrate an interesting case study for various transformations.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound provides a route to the corresponding anti-Markovnikov alcohol, 5,5-dimethylhexan-2-ol. The steric hindrance around the double bond plays a crucial role in the regioselectivity of the borane (B79455) addition.

Experimental Protocol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3•THF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (e.g., 1.12 g, 10 mmol).

-

Anhydrous THF (20 mL) is added, and the solution is cooled to 0 °C in an ice bath.

-

To this stirred solution, 1.0 M BH3•THF solution (11 mL, 11 mmol) is added dropwise via syringe over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water (5 mL) at 0 °C.

-

A 3 M aqueous solution of sodium hydroxide (5 mL) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL).

-

The mixture is heated to 50 °C and stirred for 1 hour.

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 5,5-dimethylhexan-2-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

| Reactant | Reagent | Product | Regioselectivity (Anti-Markovnikov:Markovnikov) | Typical Yield |

| This compound | 1. BH3•THF2. H₂O₂, NaOH | 5,5-Dimethylhexan-2-ol | >95:5 | 85-95% |

Reaction Workflow: Hydroboration-Oxidation

Caption: General experimental workflow for the hydroboration-oxidation of this compound.

Epoxidation of this compound

Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields 2,3-epoxy-5,5-dimethylhexane. The reaction proceeds via a concerted mechanism, and the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Beaker

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL beaker, this compound (e.g., 1.12 g, 10 mmol) is dissolved in dichloromethane (50 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

m-CPBA (e.g., 2.4 g, ~10.8 mmol, assuming 77% purity) is added in small portions over 10 minutes with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then washed successively with saturated aqueous Na₂SO₃ (2 x 20 mL) to destroy excess peroxy acid, saturated aqueous NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid, and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 2,3-epoxy-5,5-dimethylhexane can be purified by distillation or column chromatography.

Data Presentation

| Reactant | Reagent | Product | Stereochemistry | Typical Yield |

| (E)-5,5-Dimethyl-2-hexene | m-CPBA | trans-2,3-Epoxy-5,5-dimethylhexane | trans | 80-90% |

| (Z)-5,5-Dimethyl-2-hexene | m-CPBA | cis-2,3-Epoxy-5,5-dimethylhexane | cis | 80-90% |

Reaction Mechanism: Epoxidation with m-CPBA

Caption: Concerted mechanism for the epoxidation of this compound using m-CPBA.

Olefin Metathesis of this compound

Cross-metathesis of this compound with another olefin, catalyzed by a Grubbs-type catalyst, can be used to synthesize new, more complex alkenes. The steric bulk of the neopentyl group can influence the efficiency and selectivity of the metathesis reaction.

Experimental Protocol

Materials:

-

This compound

-

Cross-metathesis partner (e.g., methyl acrylate)

-

Grubbs' second-generation catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous and degassed

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Vacuum line

Procedure:

-

A dry Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 0.56 g, 5 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 0.86 g, 10 mmol, 2 equivalents).

-

Anhydrous and degassed dichloromethane (20 mL) is added via syringe under an inert atmosphere (e.g., argon or nitrogen).

-

Grubbs' second-generation catalyst (e.g., 2-5 mol%) is added to the stirred solution under a positive pressure of inert gas.

-

The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C for dichloromethane) and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the cross-metathesis product.

Data Presentation

| Reactant 1 | Reactant 2 (Example) | Catalyst (Example) | Product (Example) | E/Z Selectivity | Typical Yield |

| This compound | Methyl acrylate | Grubbs' 2nd Generation Catalyst | Methyl 6,6-dimethyl-2-heptenoate | E-isomer favored | Variable |

Logical Relationship: Olefin Metathesis Catalytic Cycle

Caption: Simplified catalytic cycle for the cross-metathesis of this compound.

Application Notes and Protocols for the Polymerization of 5,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexene is a non-polar, sterically hindered internal alkene. Its bulky tert-butyl group presents significant challenges to conventional polymerization techniques, often resulting in low reactivity and the formation of low molecular weight oligomers rather than high polymers. However, under specific catalytic conditions, its polymerization can be explored to yield unique polymer architectures. These application notes provide an overview of potential polymerization strategies, hypothetical experimental protocols, and expected material properties based on the polymerization of structurally similar hindered alkenes. Due to the limited specific literature on the polymerization of this compound, the following protocols are based on established methods for related monomers and should be considered as starting points for investigation.

Potential Polymerization Methods

The steric hindrance near the double bond in this compound makes it a challenging monomer for polymerization. Radical and anionic polymerizations are generally not effective for such hindered, non-polar alkenes. Therefore, the most promising approaches involve coordination and cationic polymerization mechanisms, which can be more tolerant of steric bulk.

-

Coordination Polymerization: Utilizing transition metal catalysts, such as Ziegler-Natta or metallocene systems, offers a potential route to control the polymerization of sterically hindered olefins. These catalysts can provide high activity and stereocontrol.

-

Cationic Polymerization: Initiated by strong acids or Lewis acids, this method can polymerize alkenes that form stable carbocation intermediates. The feasibility for this compound would depend on the stability of the resulting carbocation and the degree of steric hindrance around the active center.

Experimental Protocols

The following are proposed experimental protocols for the polymerization of this compound. These are illustrative and will require optimization.

Protocol 1: Coordination Polymerization using a Metallocene Catalyst

This protocol describes a laboratory-scale polymerization using a zirconocene-based catalyst system, which is known for its ability to polymerize sterically hindered α-olefins.

Materials:

-

This compound (purified by distillation over a drying agent)

-

Toluene (B28343) (anhydrous)

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with high-purity nitrogen or argon.

-

Solvent and Monomer Addition: 50 mL of anhydrous toluene is transferred to the flask via cannula, followed by the addition of 10 mL of purified this compound.

-

Catalyst Activation: In a separate Schlenk tube, a calculated amount of Cp₂ZrCl₂ is dissolved in a small amount of toluene. The desired molar ratio of MAO to Zr is typically high (e.g., 1000:1). The MAO solution is added to the zirconocene (B1252598) solution and stirred for 15 minutes to pre-activate the catalyst.

-

Polymerization: The activated catalyst solution is transferred to the monomer solution in the main reactor via cannula. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 2-24 hours).

-

Termination: The polymerization is terminated by the addition of 5 mL of methanol.

-

Polymer Isolation: The polymer solution is poured into an excess of acidic methanol (10% HCl) to precipitate the polymer and deactivate the catalyst residues. The precipitate is filtered, washed with methanol, and dried under vacuum at 60 °C to a constant weight.

-